N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide
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Overview
Description
N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines .
Scientific Research Applications
N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of N4-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The pyrazole and phenyl groups may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline
- N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Uniqueness
N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with pyrazole and phenyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17ClF2N4O2 |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17ClF2N4O2/c1-2-29-12-13(11-26-29)19-10-16(15-5-3-4-6-18(15)28-19)21(30)27-14-7-8-20(17(23)9-14)31-22(24)25/h3-12,22H,2H2,1H3,(H,27,30) |
InChI Key |
WECNJHSZMMKTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
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